2-Benzyl-5-phenyl-6H-1,3,4-thiadiazine
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Overview
Description
2-Benzyl-5-phenyl-6H-1,3,4-thiadiazine is a heterocyclic compound that belongs to the thiadiazine family. This compound is characterized by a six-membered ring containing nitrogen, sulfur, and carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-5-phenyl-6H-1,3,4-thiadiazine typically involves the cyclocondensation of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine . One efficient method involves the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-5-phenyl-6H-1,3,4-thiadiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or phenyl groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydride or Grignard reagents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives .
Scientific Research Applications
2-Benzyl-5-phenyl-6H-1,3,4-thiadiazine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Benzyl-5-phenyl-6H-1,3,4-thiadiazine involves its interaction with various molecular targets and pathways. For example, it can inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system . Additionally, the compound can interact with DNA and proteins, leading to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazoles: These compounds share a similar thiadiazine ring structure and exhibit comparable biological activities.
Thioamides: These compounds contain sulfur and nitrogen atoms and have similar chemical reactivity.
5-Arylazothiazoles: These compounds have a similar heterocyclic structure and are used in similar applications.
Uniqueness
2-Benzyl-5-phenyl-6H-1,3,4-thiadiazine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its benzyl and phenyl groups contribute to its stability and enhance its interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
62625-63-2 |
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Molecular Formula |
C16H14N2S |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
2-benzyl-5-phenyl-6H-1,3,4-thiadiazine |
InChI |
InChI=1S/C16H14N2S/c1-3-7-13(8-4-1)11-16-18-17-15(12-19-16)14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChI Key |
WTRXKHMUNBRQMM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NN=C(S1)CC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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